molecular formula C16H17N3O4 B2949257 Ethyl 6-oxo-1-phenyl-4-propionamido-1,6-dihydropyridazine-3-carboxylate CAS No. 946312-72-7

Ethyl 6-oxo-1-phenyl-4-propionamido-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2949257
CAS RN: 946312-72-7
M. Wt: 315.329
InChI Key: XWFKKFFKRJFGBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-oxo-1-phenyl-4-propionamido-1,6-dihydropyridazine-3-carboxylate, also known as EPPC, is a chemical compound that belongs to the pyridazine family. It is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and chemical biology.

Advantages and Limitations for Lab Experiments

Ethyl 6-oxo-1-phenyl-4-propionamido-1,6-dihydropyridazine-3-carboxylate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, it also has some limitations, including its low water solubility and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on Ethyl 6-oxo-1-phenyl-4-propionamido-1,6-dihydropyridazine-3-carboxylate. One area of interest is the development of Ethyl 6-oxo-1-phenyl-4-propionamido-1,6-dihydropyridazine-3-carboxylate analogs with improved potency and selectivity for specific cellular pathways. Another area of interest is the study of Ethyl 6-oxo-1-phenyl-4-propionamido-1,6-dihydropyridazine-3-carboxylate in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, the use of Ethyl 6-oxo-1-phenyl-4-propionamido-1,6-dihydropyridazine-3-carboxylate as a molecular probe for studying cellular signaling pathways and protein-protein interactions is an exciting area of research.

Synthesis Methods

The synthesis of Ethyl 6-oxo-1-phenyl-4-propionamido-1,6-dihydropyridazine-3-carboxylate involves the reaction of ethyl 6-oxo-1-phenyl-4-propionamidopyridine-3-carboxylate with hydrazine hydrate in the presence of acetic acid. The reaction proceeds via a condensation reaction, followed by cyclization to form the pyridazine ring. The final product is obtained by esterification of the carboxylic acid group using ethanol.

Scientific Research Applications

Ethyl 6-oxo-1-phenyl-4-propionamido-1,6-dihydropyridazine-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. Ethyl 6-oxo-1-phenyl-4-propionamido-1,6-dihydropyridazine-3-carboxylate has been shown to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells, by inducing apoptosis and inhibiting cell proliferation.

properties

IUPAC Name

ethyl 6-oxo-1-phenyl-4-(propanoylamino)pyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-3-13(20)17-12-10-14(21)19(11-8-6-5-7-9-11)18-15(12)16(22)23-4-2/h5-10H,3-4H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFKKFFKRJFGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=O)N(N=C1C(=O)OCC)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-oxo-1-phenyl-4-propionamido-1,6-dihydropyridazine-3-carboxylate

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